molecular formula C15H14N2O B11869871 5-Ethoxy-2-phenyl-2H-indazole CAS No. 120455-04-1

5-Ethoxy-2-phenyl-2H-indazole

Cat. No.: B11869871
CAS No.: 120455-04-1
M. Wt: 238.28 g/mol
InChI Key: CMQBXFJOZKTWQG-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-phenyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-phenyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-Ethoxy-2-phenyl-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-phenyl-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ethoxy and phenyl substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

120455-04-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-ethoxy-2-phenylindazole

InChI

InChI=1S/C15H14N2O/c1-2-18-14-8-9-15-12(10-14)11-17(16-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

CMQBXFJOZKTWQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

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